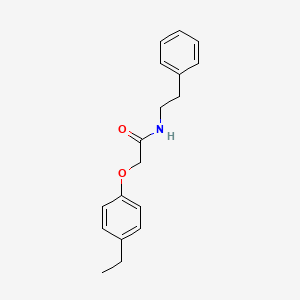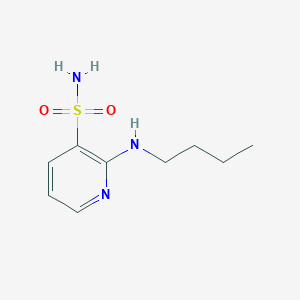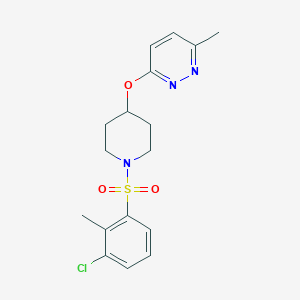
2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione
カタログ番号 B2840832
CAS番号:
858243-19-3
分子量: 235.199
InChIキー: OAFQWPMVYCDULH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione” is a chemical compound with the CAS Number: 858243-19-3 . It has a molecular weight of 235.2 and its IUPAC name is 2,3-dimethyl-5-nitro-2,3-dihydro-1,4-phthalazinedione .
Molecular Structure Analysis
The molecular formula of the compound is C10H9N3O4 . The InChI code is 1S/C10H9N3O4/c1-11-9(14)6-4-3-5-7(13(16)17)8(6)10(15)12(11)2/h3-5H,1-2H3 . The compound has a topological polar surface area of 86.4 Ų and a complexity of 378 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 235.20 g/mol . It has a XLogP3-AA value of 0.6, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has an exact mass of 235.05930578 g/mol and a monoisotopic mass of 235.05930578 g/mol .科学的研究の応用
Electrochemical Analysis and Pharmaceutical Applications
- 2-Nitro-5,6-dimethylindane-1,3-dione, related to the chemical , is noted for its use as an orally active anti-asthmatic drug. Its polarographic behavior, including the reduction of electro-reducible groups like carbonyl and nitro groups, has been studied for its analytical utility in raw materials and pharmaceutical formulations, demonstrating its significance in pharmaceutical analysis (Browne & Smyth, 1980).
Synthesis of Novel Derivatives for Green Chemistry
- Research on the efficient, one-pot, and green synthesis of novel derivatives, including 2,3-dihydrophthalazine-1,4-dione derivatives, emphasizes the chemical's role in environmentally friendly chemical synthesis. This research underlines the chemical's applicability in developing novel compounds using sustainable methods (Satyanarayana et al., 2021).
Biological and Biochemical Research
- The chemical's relation to compounds like 1,2-dimethylhydrazine, known for their carcinogenic properties, has been studied. This research highlights its relevance in understanding the biological and biochemical actions of certain carcinogens and their impact on nucleic acids (Hawks & Magee, 1974).
Cellular Physiology Studies
- Studies on the electrochemical reduction of basic salts of 5-amino-2,3-dihydrophthalazine-1,4-dione have revealed their ability to induce a physiological increase in intracellular pH in mice embryonal fibroblasts, indicating the chemical's utility in researching cellular activation and physiology (Полосин et al., 2008).
Advanced Material Synthesis
- Research on the synthesis of derivatives like 4,5-dihydroxybenzocyclobutene-1,2-dione, involving the use of phthalazine-1,4-dione derivatives, illustrates the chemical's role in creating advanced materials, particularly in the field of organic chemistry (Mcomie & Perry, 1973).
Cytotoxicity and Anticancer Research
- Spiro[(dihydropyrazine-2,5-dione)-6,3'-(2',3'-dihydrothieno[2,3-b]naphtho-4',9'-dione)] derivatives, structurally related to 2,3-dihydrophthalazine-1,4-diones, have been explored for their potent cytotoxicity against various cancer cell lines, demonstrating the chemical's relevance in developing new anticancer agents (Gomez-Monterrey et al., 2008).
Chemiluminescence Studies
- Investigations into the hydrolysis and chemiluminescence of related diazaquinones have provided insights into the chemical's potential applications in the development of chemiluminescent materials and analytical methods (Rusin & Leksin, 1982).
Liquid Crystal Research
- The self-assembly and self-organization of phthalazine-1,4-dione derivatives into a columnar discotic mesophase has been studied, indicating the chemical's significance in the development of supramolecular liquid crystals (Suárez et al., 1998).
作用機序
Safety and Hazards
特性
IUPAC Name |
2,3-dimethyl-5-nitrophthalazine-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-11-9(14)6-4-3-5-7(13(16)17)8(6)10(15)12(11)2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFQWPMVYCDULH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)N1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![1-(2-Naphthyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2840749.png)

![N-benzyl-6-[(methylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine](/img/structure/B2840751.png)

![[2-(2-Ethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2840757.png)

![2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2840763.png)

![1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2840765.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2840766.png)

![2,2,2-trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-ethanone](/img/structure/B2840769.png)
![N-[2-(4,4-difluoropiperidin-1-yl)ethyl]acetamide](/img/structure/B2840770.png)
![1-[2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl]but-2-yn-1-one](/img/structure/B2840772.png)